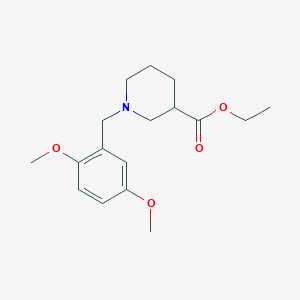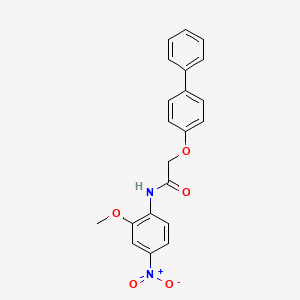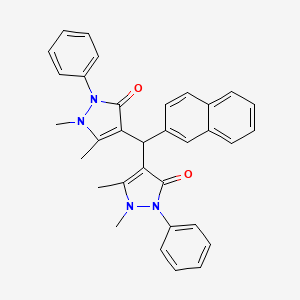
ethyl 1-(2,5-dimethoxybenzyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2,5-dimethoxybenzyl)-3-piperidinecarboxylate, also known as EDP or Ethyl-Piperidyl-Dimethyl-Benzyl-Carbamate, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperidinecarboxylates and has been found to exhibit interesting biochemical and physiological effects.
作用機序
The mechanism of action of ethyl 1-(2,5-dimethoxybenzyl)-3-piperidinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. It has also been found to interact with voltage-gated ion channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to have anticonvulsant and antinociceptive effects, as mentioned earlier. It has also been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
Ethyl 1-(2,5-dimethoxybenzyl)-3-piperidinecarboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that it has been found to exhibit interesting properties that make it useful in various fields of research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, this compound has not been extensively studied in humans, which limits its potential for clinical applications.
将来の方向性
There are several future directions for the study of ethyl 1-(2,5-dimethoxybenzyl)-3-piperidinecarboxylate. One direction is to further investigate its mechanism of action and its effects on different neurotransmitter systems. Another direction is to study its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, this compound could be studied for its potential use as an anticonvulsant, antinociceptive, anxiolytic, or antidepressant agent. Further research could also be conducted to investigate the potential side effects and toxicity of this compound.
合成法
The synthesis of ethyl 1-(2,5-dimethoxybenzyl)-3-piperidinecarboxylate involves the reaction of 2,5-dimethoxybenzaldehyde with piperidine and ethyl chloroformate. The reaction takes place in the presence of a base catalyst and yields this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization or column chromatography.
科学的研究の応用
Ethyl 1-(2,5-dimethoxybenzyl)-3-piperidinecarboxylate has been studied for its potential applications in scientific research. It has been found to exhibit interesting properties that make it useful in various fields of research. For instance, this compound has been found to have anticonvulsant and antinociceptive effects, making it a potential candidate for the treatment of epilepsy and pain. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
ethyl 1-[(2,5-dimethoxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-4-22-17(19)13-6-5-9-18(11-13)12-14-10-15(20-2)7-8-16(14)21-3/h7-8,10,13H,4-6,9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLXTWPJLCLSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-chloro-4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4998012.png)
![4-ethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B4998015.png)
![7-(4-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4998022.png)
![1-(benzyloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanethiol dihydrochloride](/img/structure/B4998035.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4998038.png)
![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B4998056.png)
![3-[([1]benzofuro[3,2-d]pyrimidin-4-ylthio)methyl]-1H-pyrazol-5-ol](/img/structure/B4998063.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7-(methylthio)-2-quinolinamine](/img/structure/B4998077.png)

![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)-N'-(2-phenylethyl)thiourea](/img/structure/B4998085.png)
![{2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B4998095.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B4998097.png)